21-Deacetoxy Deflazacort is a dehydrogenated derivative of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. As an inactive precursor, 21-Deacetoxy Deflazacort is rapidly converted into the active metabolite 21-Desacetyldeflazacort upon administration. This compound is significant in both pharmaceutical applications and biochemical research.
21-Deacetoxy Deflazacort is classified as a glucocorticoid, which are steroid hormones that play crucial roles in regulating inflammation and immune responses. The compound is derived from the synthesis of Deflazacort, which itself is obtained through complex chemical processes involving various organic materials and reagents.
The synthesis of 21-Deacetoxy Deflazacort involves multiple steps, typically beginning with the dehydrogenation of Deflazacort. Various methods have been documented for this transformation, focusing on optimizing yield and purity while minimizing environmental impact.
21-Deacetoxy Deflazacort has a molecular formula of and a molecular weight of approximately 383.49 g/mol. The structure features:
The compound's structural characteristics facilitate its interaction with glucocorticoid receptors, which are pivotal in mediating its pharmacological effects.
21-Deacetoxy Deflazacort can undergo several chemical reactions, including:
The specific conditions for these reactions vary based on desired outcomes and can include temperature adjustments, solvent choices, and catalyst use.
The mechanism of action for 21-Deacetoxy Deflazacort primarily revolves around its conversion to 21-Desacetyldeflazacort, which actively binds to glucocorticoid receptors in target cells. This binding initiates a cascade of cellular responses that lead to:
The rapid conversion process ensures that therapeutic effects are achieved quickly after administration.
These properties are essential for determining formulation strategies in pharmaceutical applications.
21-Deacetoxy Deflazacort is utilized in various scientific research contexts:
21-Deacetoxy Deflazacort (CAS 13649-88-2) is a steroidal derivative with the molecular formula C₂₃H₂₉NO₄ and a molecular weight of 383.48 g/mol [1] [10]. Its core structure retains the characteristic pentacyclic steroidal nucleus but incorporates a unique [17α,16α-d] oxazoline ring system [7] [9]. The molecule contains eight defined stereocenters with absolute configurations specified as (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS) [9]. This complex stereochemistry is critical for its biological relevance as a Deflazacort intermediate. The oxazoline nitrogen at position 21 and the acetyl group at C-8b are key functional modifications that differentiate it from conventional corticosteroids [3] [9].
Table 1: Stereochemical Configuration of Key Centers
Stereocenter Position | Configuration | Structural Role |
---|---|---|
C-6a | R | A-B ring junction |
C-6b | S | Oxazoline ring fusion |
C-7 | S | Hydroxyl group orientation |
C-11a | R | C-D ring junction |
C-12b | S | Oxazoline ring stereochemistry |
C-8b | S | Acetyl group orientation |
C-16 (equivalent) | β | Oxazoline fusion geometry |
C-17 (equivalent) | α | Oxazoline fusion geometry |
The canonical SMILES representation (CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C) and InChIKey (WQUXBQVUVGNOKK-AAZVSSJSSA-N) provide unambiguous identifiers for its complex stereochemistry [10]. X-ray crystallographic studies confirm the oxazoline ring adopts a rigid, nearly planar conformation that influences overall molecular geometry and potential receptor interactions [9].
21-Deacetoxy Deflazacort serves as a direct metabolic precursor to Deflazacort (C₂₅H₃₁NO₆), differing primarily through the absence of the 21-acetoxy group [1] [3]. This structural variation reduces its molecular weight by 42 Da compared to Deflazacort (383.48 vs. 425.52 g/mol) and significantly decreases polarity, as evidenced by its higher calculated partition coefficient (XLogP3 = 2.0 vs. 1.5 for Deflazacort) [3] [9]. The absence of the 21-acetate ester eliminates a key metabolic hydrolysis site, rendering 21-Deacetoxy Deflazacort metabolically stable until hepatic conversion to the active form 21-Desacetyldeflazacort [1] [8].
Table 2: Structural Comparison with Deflazacort
Property | 21-Deacetoxy Deflazacort | Deflazacort |
---|---|---|
Molecular Formula | C₂₃H₂₉NO₄ | C₂₅H₃₁NO₆ |
Molecular Weight (g/mol) | 383.48 | 425.52 |
Key Functional Group at C-21 | H (unsubstituted) | -OC(O)CH₃ (acetate) |
XLogP3 | 2.0 | 1.5 |
Hydrogen Bond Donors | 1 | 2 |
Bioactive Form | Metabolic precursor | Prodrug |
Crystallographic analyses reveal that removal of the 21-acetoxy group causes minimal distortion to the core steroid nucleus (<0.2Å RMSD), but significantly alters electron density distribution around the oxazoline ring, potentially influencing protein-binding affinities [7] [9]. Nuclear Magnetic Resonance (NMR) studies show characteristic downfield shifts for C-21 protons (δ 3.2-3.5 ppm) compared to Deflazacort's acetate methyl group (δ 2.1 ppm), providing diagnostic markers for analytical differentiation [5] [9].
The synthesis of 21-Deacetoxy Deflazacort employs multi-step organic transformations starting from steroidal precursors like 11β-hydroxy-16,17-epoxypregna-1,4-diene-3,20-dione [5] [7]. A patented route (CN103059096A) involves three critical stages:
Key challenges include preventing epimerization at C-14/C-17 during oxazoline formation and minimizing byproducts from over-oxidation. Recent optimizations use polar aprotic solvents (DMF) with phase-transfer catalysts (tetrabutylammonium bromide) to improve oxazoline cyclization yields from 65% to 89% [7]. Final purification typically involves silica gel chromatography with chloroform:isopropanol (95:5) mixtures, followed by crystallization from ethyl acetate/hexane to achieve >98% chemical purity [5] [9].
Biocatalytic production leverages actinobacteria (e.g., Mycobacterium spp.) engineered to perform selective steroid functionalization [2] [7]. Industrial processes utilize:
Process optimization focuses on dissolved oxygen control (30% saturation) and phytosterol emulsion stability using cyclodextrin carriers, enhancing product titers to 1.5-2.0 g/L in pilot-scale bioreactors [2]. Downstream processing involves resin-based adsorption (XAD-16), solvent extraction (methyl isobutyl ketone), and crystallization, achieving 99.3% purity suitable for pharmaceutical synthesis [7] [9]. Compared to chemical synthesis, biotechnological routes reduce hazardous waste generation by 60% and eliminate six chemical steps, though they require strict sterility controls to prevent culture contamination [2] [7].
Table 3: Comparison of Synthesis Methods
Parameter | Organic Synthesis | Biotechnological Production |
---|---|---|
Steps | 8-10 chemical steps | 1-2 bioconversion steps |
Yield | 45-52% overall | 70-82% per step |
Key Reagents/Catalysts | Jones reagent, TBAB | Microbial esterases, phytosterols |
Byproducts | Chromium wastes, isomers | Degraded sterol metabolites |
Scalability | Kilogram-scale | Multi-ton fermentation capacity |
Purity Profile | >98% (requires purification) | >99% with optimized strains |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1